2-[5-(2-Bromophenoxy)pentylamino]ethanol
Description
2-[5-(2-Bromophenoxy)pentylamino]ethanol is a synthetic organic compound featuring a hybrid structure combining a bromophenoxy group, a pentylamino chain, and an ethanol backbone. The bromophenoxy moiety (C₆H₄BrO-) contributes halogenated aromatic properties, while the pentylamino-ethanol segment introduces polar amine and hydroxyl functionalities.
The compound’s molecular formula is C₁₃H₁₉BrNO₂, with a calculated molecular weight of 301.2 g/mol. Its structure includes:
- A pentylamino linker (providing flexibility and solubility in organic solvents).
- A primary ethanol group (enabling hydrogen bonding and aqueous solubility).
Properties
IUPAC Name |
2-[5-(2-bromophenoxy)pentylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2/c14-12-6-2-3-7-13(12)17-11-5-1-4-8-15-9-10-16/h2-3,6-7,15-16H,1,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASPPNRAQVNSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCNCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Bromophenoxy)pentylamino]ethanol typically involves the reaction of 2-bromophenol with a suitable alkylating agent to introduce the pentylamino chain. This is followed by the attachment of the ethanol group. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Bromophenoxy)pentylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenoxy derivatives.
Substitution: Azido or thiol-substituted compounds.
Scientific Research Applications
2-[5-(2-Bromophenoxy)pentylamino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(2-Bromophenoxy)pentylamino]ethanol involves its interaction with specific molecular targets
Comparison with Similar Compounds
Key Observations:
Functional Group Influence: The bromophenoxy group in this compound and 2-(2-bromophenoxy)-N-(4-methylphenyl)acetamide enhances lipophilicity compared to non-halogenated analogs like 2-(pentylamino)ethanol. This feature may improve membrane permeability in bioactive compounds . The ethanolamine backbone in this compound distinguishes it from acetamide derivatives, offering stronger hydrogen-bonding capacity and water solubility compared to the amide in ’s compound .
The bulky tert-butyl group in ’s compound (294.43 g/mol) highlights how alkyl chain branching impacts surfactant efficiency, a property less pronounced in the linear pentyl chain of the target compound .
Synthetic Flexibility: The pentylamino linker in this compound provides a flexible scaffold for further functionalization, unlike the rigid acetamide group in ’s compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
